[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol
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Overview
Description
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It is a heterocyclic compound containing a furan ring substituted with an amino group and a methyl group on the phenyl ring, as well as a hydroxymethyl group on the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-2-methylphenylboronic acid with 2-furaldehyde under Suzuki coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, NaBH₄, ether or THF as solvent, low temperature.
Substitution: Acyl chlorides, sulfonyl chlorides, pyridine or triethylamine as base, DCM or THF as solvent, room temperature.
Major Products Formed
Scientific Research Applications
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity . The compound may also influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
[5-(3-Amino-2-methylphenyl)furan-2-yl]formaldehyde: Similar structure but with a formyl group instead of a hydroxymethyl group.
Uniqueness
[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[5-(3-amino-2-methylphenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGWDUJJTYEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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